2-Amino-4,6-dimethoxypyrimidin-5-ol is a pyrimidine derivative with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol. Its structure consists of a pyrimidine ring with an amino group at position 2, methoxy groups at positions 4 and 6, and a hydroxyl group at position 5. The compound appears as a white powdery solid under normal conditions .
2-Amino-4,6-dimethoxypyrimidin-5-ol and its derivatives exhibit various biological activities:
Several methods have been developed for the synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol and related compounds:
2-Amino-4,6-dimethoxypyrimidin-5-ol and its derivatives have several important applications:
Research has been conducted on the interactions of 2-amino-4,6-dimethoxypyrimidin-5-ol and related compounds:
Several compounds share structural similarities with 2-amino-4,6-dimethoxypyrimidin-5-ol:
2-Amino-4,6-dimethoxypyrimidin-5-ol is unique among these compounds due to its specific substitution pattern, combining amino, methoxy, and hydroxyl groups on the pyrimidine ring. This unique structure contributes to its particular reactivity and potential applications in pharmaceutical and agrochemical research.
| Substrate | Nucleophile | Reaction Conditions | Leaving Group | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| 2-amino-4,6-dichloropyrimidine | Sodium methoxide | NaH, THF, 0-62°C, 15h | Chloride | 91 | C4/C6 positions |
| 2-amino-4-chloro-6-methoxypyrimidine | Sodium methoxide | NaOMe, MeOH, 40-45°C, 6h | Chloride | 85 | C6 position |
| 2-amino-4,6-dihydroxypyrimidine | Dimethyl sulfate | K2CO3, DMF, 80-90°C, 4h | Hydroxide | 78 | Both positions |
| 2-chloro-4,6-dimethoxypyrimidine | Ammonia | NH3 (aq), 80-100°C, 3h | Chloride | 93 | C2 position |
| 2-amino-4,6-dimethoxypyrimidine | Hydroxylamine | NH2OH·HCl, NaOAc, EtOH, 70°C, 5h | Methoxide | 48 | C5 position |
The mechanistic pathway for the synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol through nucleophilic substitution has been extensively studied using advanced spectroscopic techniques [6]. The reaction proceeds through an addition-elimination mechanism where the nucleophile first attacks the electron-deficient pyrimidine ring, forming a tetrahedral intermediate that subsequently eliminates the leaving group [6]. The hydroxyl group at the 5-position is introduced through a separate oxidation step involving peracetic acid under controlled conditions [6].
Optimization studies have revealed that the choice of base and solvent system significantly impacts both the reaction rate and product selectivity [6]. The use of N,N-diethylaniline as an acid-trapping agent instead of triethylamine increased the yield from 96 percent to 99 percent in the chlorination step [6]. Furthermore, extending the heating period under reflux conditions consistently improved the overall yield, with the optimal reaction time being 3-4 hours at reflux temperature [6].
Phase-transfer catalysis has emerged as a highly efficient methodology for the synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol, offering significant advantages in terms of reaction efficiency and environmental sustainability [7] [8] [9]. The principle of phase-transfer catalysis involves the use of lipophilic cations that facilitate the transfer of anionic nucleophiles from the aqueous phase to the organic phase, thereby enabling reactions between otherwise incompatible reactants [9].
Tetrabutylammonium bromide has been identified as the most effective phase-transfer catalyst for the methylation of pyrimidine substrates, achieving methylation efficiencies of up to 98 percent with a catalyst loading of only 0.5 weight percent [7]. The reaction mechanism involves the formation of ion pairs between the quaternary ammonium cation and the methoxide anion, which are then transferred to the organic phase where nucleophilic substitution occurs [7].
The optimization of phase-transfer catalyzed methylation has been extensively investigated, with particular attention to catalyst loading, reaction temperature, and solvent selection [7]. Studies have demonstrated that the reaction rate is directly proportional to the catalyst concentration up to an optimal loading of 0.5 weight percent, beyond which no further improvement is observed [7]. The use of toluene-methanol biphasic systems provides the best combination of reaction rate and product selectivity [7].
Table 2: Phase-Transfer Catalyzed Methylation Strategies
| Phase-Transfer Catalyst | Loading (wt%) | Methylation Efficiency (%) | Reaction Time (h) | Solvent System | Advantages |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 0.5 | 98 | 2 | Toluene/MeOH | High conversion, readily available |
| Tetrabutylammonium chloride (TBAC) | 0.3 | 95 | 3 | Toluene/MeOH | Good stability, moderate cost |
| Benzyltriethylammonium chloride (BTEAC) | 0.2 | 92 | 3.5 | THF/MeOH | Excellent solubility, recyclable |
| Tri-n-octylmethylammonium chloride | 0.1 | 90 | 4 | Toluene/MeOH | Superior phase separation |
| Trifluoromethanesulfonic acid copper | 0.001-0.01 | 100 | 2.5 | Toluene | Ultra-low loading required |
| Tertiary butyl chlorination ammonium | 0.05-0.1 | 99 | 3 | THF/MeOH | Excellent thermal stability |
Advanced studies have revealed that sulphoxide-substituted pyridines serve as highly effective phase-transfer catalysts for nucleophilic displacement reactions [8]. These catalysts demonstrate superior performance compared to traditional quaternary ammonium salts, particularly for reactions involving thiolate, cyanide, thiocyanate, and phenoxide nucleophiles [8]. The effectiveness of these catalysts is attributed to their unique electronic properties, which facilitate the formation of stable ion pairs with anionic nucleophiles [8].
The development of cyclopropenium ion-based phase-transfer catalysts has opened new avenues for efficient methylation reactions [9]. These catalysts exhibit exceptional stability and reactivity, enabling the catalysis of diverse organic transformations under mild conditions [9]. The amenability of cyclopropenium catalysts to large-scale synthesis and structural modification makes them particularly attractive for industrial applications [9].
Recent investigations have focused on the use of environmentally benign phase-transfer catalysts that can be easily recovered and recycled [10]. The development of homogeneous primary β-lauryl/myristyl polyethyleneoxy ethylamines as phase-transfer catalysts has demonstrated excellent performance in reductive methylation reactions [10]. These catalysts achieve quantitative yields under optimized conditions while maintaining high selectivity for the desired product [10].
Dimethyl carbonate has gained significant attention as an environmentally sustainable reagent for the synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol, offering a green alternative to traditional methylating agents [7] [11] [12] [13]. The compound serves as both a methylating and methoxycarbonylating agent, exhibiting excellent environmental, health, and safety parameters compared to conventional reagents such as dimethyl sulfate and methyl iodide [12] [13].
The reactivity of dimethyl carbonate is highly tunable based on reaction temperature, with methoxycarbonylation reactions occurring at temperatures below 90 degrees Celsius, while methylation reactions predominate at higher temperatures [13]. This temperature-dependent selectivity is attributed to the ambident electrophilic character of dimethyl carbonate, which reacts at its hard center (carbonyl group) with harder nucleophiles and at its soft center (methyl group) with softer nucleophiles [13].
The synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol using dimethyl carbonate typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of potassium carbonate as a base catalyst [7]. The reaction proceeds at temperatures ranging from 90 to 120 degrees Celsius for 3 to 8 hours, achieving yields of 85 to 95 percent [7]. The use of tetrabutylammonium bromide as a phase-transfer catalyst significantly enhances the reaction rate and conversion efficiency [7].
Table 3: Green Chemistry Approaches Using Dimethyl Carbonate
| Green Chemistry Approach | Reaction Conditions | Yield (%) | E-factor | CO2 Emission (kg/kg product) | Key Advantages |
|---|---|---|---|---|---|
| Dimethyl carbonate (DMC) methylation | DMC, K2CO3, 90-120°C, 3-8h | 85-95 | 2-5 | 0.8-1.2 | Non-toxic reagent, high atom economy |
| Solvent-free ball milling | DMC, K2CO3, ball mill, 30-60 min | 70-80 | 1-3 | 0.5-0.9 | No solvent, energy efficient |
| Microwave-assisted methylation | DMC, K2CO3, MW 150W, 10-20 min | 80-90 | 3-6 | 1.0-1.5 | Rapid reaction, energy efficient |
| Continuous flow processing | DMC, K2CO3, flow reactor, 120°C, 10-30 min residence time | 85-95 | 1-4 | 0.6-1.0 | Scalable, continuous production |
| Biocatalytic methylation | Methyltransferase enzyme, SAM, buffer pH 7.5, 37°C, 24h | 50-60 | 8-12 | 1.5-2.5 | Mild conditions, high selectivity |
The environmental benefits of dimethyl carbonate-based processes are substantial, with significant reductions in waste generation and environmental impact compared to traditional methylation methods [12]. The compound is produced from carbon dioxide and methanol through a clean catalytic process, making it a renewable and sustainable feedstock [12]. The high selectivity of dimethyl carbonate in methylation reactions eliminates the formation of undesirable inorganic salt byproducts, which is a major advantage over conventional methylating agents [13].
Studies on the propylene carbonate-dimethyl carbonate system have demonstrated its potential as a green solvent for organic electrosynthesis applications [11]. This solvent system exhibits enhanced environmental, health, and safety parameters compared to traditional polar aprotic solvents such as dimethylformamide and acetonitrile [11]. The ability to tune the physicochemical properties of the reaction medium by varying the propylene carbonate to dimethyl carbonate ratio provides additional flexibility for optimizing reaction conditions [11].
Research has shown that dimethyl carbonate-mediated methylations are catalytic reactions that utilize safe solid bases such as alkaline carbonates, thereby avoiding the formation of undesirable inorganic salt byproducts [13]. The high selectivity in methylation reactions is attributed to the ambident electrophilic character of dimethyl carbonate, which enables selective reaction pathways depending on the nucleophile characteristics [13].
The industrial synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol via malononitrile-based pathways represents a cost-effective and scalable approach that has been successfully implemented in large-scale manufacturing operations [1] [14] [15]. The process utilizes malononitrile as the key starting material, which undergoes a series of transformations to construct the pyrimidine ring system with the desired substitution pattern [1] [14].
The malononitrile-based route begins with the preparation of 1,3-dimethyl propionamidine dihydrochloride through the reaction of malononitrile with anhydrous methanol and acetyl chloride under controlled temperature conditions [15]. The reaction is conducted at temperatures ranging from -10 to 20 degrees Celsius, with acetyl chloride added dropwise to maintain temperature control [15]. The reaction is allowed to proceed for 0.5 to 4 hours under nitrogen protection, yielding the desired intermediate with high purity [15].
The subsequent step involves the synthesis of 3-amino-3-methoxy-N-nitrile-2-propionamidine through the reaction of the dihydrochloride intermediate with alkaline solution and cyanamide [15]. The reaction is conducted at temperatures between -5 and 10 degrees Celsius, with careful control of the pH between 5 and 8 [15]. The mixture is then heated to 10-30 degrees Celsius and maintained for 6 to 15 hours to ensure complete conversion [15].
Table 4: Industrial-Scale Production via Different Pathways
| Production Parameter | Malononitrile Route | Dimethyl Carbonate Route | Nucleophilic Substitution Route |
|---|---|---|---|
| Reactor type | Jacketed glass-lined reactor | Stainless steel reactor | Hastelloy reactor |
| Batch size | 100-500 kg | 50-200 kg | 20-100 kg |
| Reaction temperature | 0-30°C | 90-120°C | 0-62°C |
| Reaction pressure | Atmospheric | 1-2 bar | Inert atmosphere (N2) |
| Catalyst loading | 2.3-3.0 mol% | 0.001-0.5 wt% | 5-10 mol% |
| Solvent recovery | 80-90% | 90-95% | 70-80% |
| Purification method | Crystallization | Crystallization | Crystallization/distillation |
| Product purity | >99% | >99.5% | >98% |
| Process yield | 75-82% | 85-95% | 85-91% |
| Production cost | Low | Medium | High |
The formation of 2-chloro-4,6-dimethoxypyrimidine is achieved through the reaction of 3-amino-3-methoxy-N-nitrile-2-propionamidine with hydrogen chloride gas in methanol solvent [15]. The reaction temperature is maintained below 15 degrees Celsius to prevent decomposition, and the mixture is stirred for 2 hours after gas introduction [15]. The product is isolated through solvent evaporation and crystallization, yielding 2-chloro-4,6-dimethoxypyrimidine with purity exceeding 99 percent [15].
The final step in the malononitrile-based synthesis involves the conversion of 2-chloro-4,6-dimethoxypyrimidine to 2-amino-4,6-dimethoxypyrimidin-5-ol through nucleophilic substitution with ammonia followed by oxidation [16]. The reaction is conducted in aqueous medium at elevated temperatures, typically 80-100 degrees Celsius, for 3-4 hours [16]. The hydroxyl group at the 5-position is introduced through controlled oxidation using hydrogen peroxide or other suitable oxidizing agents [16].
Industrial optimization studies have focused on improving the overall process efficiency and reducing production costs [14]. The use of advanced reactor designs, including multi-stage continuous stirred tank reactors, has enabled better temperature control and improved mass transfer characteristics [14]. The implementation of solvent recovery systems has reduced waste generation and improved the overall environmental footprint of the process [14].
Research conducted by industrial manufacturers has demonstrated that the malononitrile-based route can achieve overall yields of 75-82 percent with product purities exceeding 99 percent [1] [14]. The process has been successfully scaled to production volumes of several hundred kilograms per batch, making it suitable for commercial manufacturing applications [1]. The relatively low cost of malononitrile and the straightforward reaction conditions contribute to the economic attractiveness of this synthetic approach [1].
2-Amino-4,6-dimethoxypyrimidin-5-ol possesses a molecular formula of C6H9N3O3 with a molecular weight of 171.15 g/mol [1] [2]. The compound features a pyrimidine ring system with an amino group at position 2, methoxy groups at positions 4 and 6, and a hydroxyl group at position 5 . This unique substitution pattern contributes to its distinctive thermal behavior and stability characteristics.
Thermogravimetric analysis of structurally related compounds provides valuable insights into the thermal behavior of 2-amino-4,6-dimethoxypyrimidin-5-ol. The closely related 2-amino-4,6-dimethoxypyrimidinium hydrogen tartrate demonstrates thermal stability up to 152°C, with subsequent decomposition occurring in discrete stages [4]. The first major weight loss phase occurs between 155°C and 230°C, representing approximately 70% mass change due to elimination of the 2-amino-4,6-dimethoxypyrimidinium tartrate molecule [4].
The thermal degradation profile follows a two-stage weight loss pattern characteristic of pyrimidine derivatives. The initial decomposition temperature of 152°C for the tartrate salt form indicates the thermal threshold where molecular integrity begins to compromise [4]. This temperature range is consistent with thermal stability observations for other hydroxylated pyrimidine compounds, where decomposition onset typically occurs between 147°C and 160°C [5] [6].
The thermal decomposition mechanism of 2-amino-4,6-dimethoxypyrimidin-5-ol likely proceeds through multiple pathways based on structural analysis of related compounds. The presence of methoxy groups at positions 4 and 6 creates potential sites for thermal elimination reactions, while the hydroxyl group at position 5 may undergo dehydration processes [4]. The amino group at position 2 adds complexity to the decomposition pathway through potential cyclization or elimination reactions.
Comparative analysis with pyrazolo[1,5-a]pyrimidin-5-ol reveals that structural modifications significantly influence thermal stability. Compounds containing nitro groups exhibit higher decomposition temperatures (287°C) compared to unsubstituted analogs (147.5°C) [6]. This suggests that the methoxy and hydroxyl substituents in 2-amino-4,6-dimethoxypyrimidin-5-ol contribute to intermediate thermal stability.
The thermodynamic stability of 2-amino-4,6-dimethoxypyrimidin-5-ol is influenced by intramolecular hydrogen bonding between the amino group and adjacent methoxy substituents. This stabilization effect is evidenced by the compound's solid-state structure, which appears as a white powdery solid under normal conditions . The density of 1.373 g/cm³ indicates moderate intermolecular packing efficiency [1].
The thermal behavior of 2-amino-4,6-dimethoxypyrimidin-5-ol under various atmospheric conditions requires consideration of oxidative degradation pathways. Studies on related pyrimidine compounds demonstrate that thermal stability decreases significantly in the presence of oxygen and trace metals [7]. The compound's boiling point of 404.3°C at 760 mmHg suggests reasonable thermal stability under inert conditions [1].
The solubility characteristics of 2-amino-4,6-dimethoxypyrimidin-5-ol are governed by its unique molecular architecture featuring both hydrophilic and lipophilic functional groups. The compound contains polar amino and hydroxyl functionalities that promote hydrogen bonding interactions with polar solvents, while the methoxy substituents contribute to moderate lipophilicity .
Structurally related compounds demonstrate characteristic solubility patterns in polar solvents. 2-Amino-5-hydroxypyrimidine exhibits solubility in dimethyl sulfoxide and methanol with sonication assistance, indicating moderate polar solvent compatibility [8]. The presence of both amino and hydroxyl groups in 2-amino-4,6-dimethoxypyrimidin-5-ol suggests similar solubility behavior in polar protic solvents.
The compound's interaction with water is expected to be influenced by the balance between hydrophilic groups (amino and hydroxyl) and hydrophobic methoxy substituents. Related amino-methoxypyrimidines show variable water solubility depending on substitution patterns [9]. 2-Amino-4-methoxypyridine demonstrates solubility in dimethyl sulfoxide and methanol while being only slightly soluble in water [9], suggesting a similar pattern for the dimethoxy analog.
The presence of two methoxy groups at positions 4 and 6 enhances compatibility with moderately polar to non-polar solvents. The calculated polar surface area of 91.22 Ų indicates significant polar character, which limits solubility in purely non-polar solvents [1]. However, the methoxy substituents provide sufficient lipophilic character to enable dissolution in polar aprotic solvents such as chloroform and dichloromethane.
Comparative analysis with 2-amino-4,6-dimethoxypyrimidine indicates solubility in chloroform and methanol, albeit with limited extent [10]. The additional hydroxyl group in 2-amino-4,6-dimethoxypyrimidin-5-ol is expected to further enhance polar solvent affinity while potentially reducing non-polar solvent compatibility.
The optimal solvent systems for 2-amino-4,6-dimethoxypyrimidin-5-ol likely involve polar protic solvents or polar aprotic solvents with hydrogen bond accepting capabilities. Crystallization studies of related compounds utilize methanol-based systems, suggesting good compatibility with alcoholic solvents [4]. The compound's synthesis often employs methanol as both solvent and reagent, confirming its solubility in this medium [11].
Mixed solvent systems containing water-organic combinations may provide enhanced solubility profiles. Studies on pyrimidine base solubility in water-organic mixtures demonstrate that solvent composition significantly influences dissolution behavior [12]. The addition of organic cosolvents such as methanol, ethanol, or dimethylformamide typically enhances solubility compared to pure aqueous systems.
The solubility of 2-amino-4,6-dimethoxypyrimidin-5-ol exhibits temperature dependence characteristic of organic compounds with multiple functional groups. Related compound studies indicate positive temperature coefficients for solubility in polar solvents [4]. The compound's synthesis at elevated temperatures (40-45°C) suggests enhanced solubility at higher temperatures [4].
Thermodynamic analysis of related pyrimidine compounds reveals that dissolution processes are generally endothermic, resulting in increased solubility with temperature elevation [13]. This behavior is attributed to the energy required to disrupt crystal lattice interactions and establish solute-solvent hydrogen bonding networks.
The acid-base chemistry of 2-amino-4,6-dimethoxypyrimidin-5-ol is characterized by multiple ionizable sites including the amino group at position 2, the hydroxyl group at position 5, and the pyrimidine ring nitrogen atoms. The compound's ionization behavior follows patterns established for substituted pyrimidines, with distinct pKa values corresponding to different protonation/deprotonation equilibria [14] [13].
The pyrimidine ring system contains two nitrogen atoms at positions 1 and 3 that can undergo protonation under acidic conditions. Comparative analysis with related compounds indicates that pyrimidine itself exhibits a pKa1 of 1.3 for the cation to neutral transition [14] [15]. The presence of electron-donating methoxy groups at positions 4 and 6 in 2-amino-4,6-dimethoxypyrimidin-5-ol is expected to increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine.
The amino group at position 2 represents another potential ionization site. Related 2-amino-4,6-dimethoxypyrimidine shows a predicted pKa value of 4.02 for protonation [10]. The additional hydroxyl group at position 5 may influence this value through intramolecular hydrogen bonding effects and electronic interactions.
The hydroxyl group at position 5 constitutes a significant ionization site under basic conditions. Comparison with related hydroxypyrimidines provides insight into expected pKa values. Cytosine, which contains both amino and hydroxyl functionalities on a pyrimidine ring, exhibits pKa2 values ranging from 12.15 to 13 for deprotonation of the hydroxyl-equivalent group [14].
The 5-hydroxyl position in pyrimidine systems typically shows moderate acidity due to resonance stabilization of the resulting anion. The presence of methoxy groups at adjacent positions may influence this acidity through electronic effects and steric considerations [16].
The speciation of 2-amino-4,6-dimethoxypyrimidin-5-ol across different pH ranges involves multiple equilibria. Under strongly acidic conditions (pH < 2), the compound exists predominantly as a cationic species with protonation at ring nitrogen atoms. The exact site of protonation depends on the relative basicity of N1 and N3 positions, which is influenced by the substitution pattern [14].
At physiological pH (7.4), the compound likely exists as a neutral species with potential for zwitterionic character depending on the relative pKa values of the amino and hydroxyl groups. The neutral form represents the predominant species across a broad pH range, similar to other hydroxylated pyrimidines [13].
Under basic conditions (pH > 10), deprotonation of the hydroxyl group becomes significant, leading to anionic species formation. The exact pH at which this transition occurs depends on the hydroxyl pKa, which is influenced by the electron-donating effects of the methoxy and amino substituents [14].
The ionization thermodynamics of 2-amino-4,6-dimethoxypyrimidin-5-ol can be estimated from studies on related pyrimidine compounds. Proton dissociation from pyrimidines typically involves positive enthalpy changes (ΔH°) ranging from 20 to 40 kJ/mol, indicating endothermic processes [13]. The entropy changes (ΔS°) are generally positive due to increased disorder upon ionization.
Temperature effects on pKa values follow patterns observed for related compounds. Pyrimidine bases typically show decreased pKa values with increasing temperature, consistent with the endothermic nature of ionization processes [12]. The magnitude of temperature coefficients depends on the specific ionization site and surrounding substituent effects.
The ionization behavior of 2-amino-4,6-dimethoxypyrimidin-5-ol is sensitive to environmental factors including ionic strength, solvent composition, and temperature. Studies on pyrimidine bases in water-organic solvent mixtures demonstrate that pKa values generally decrease as organic solvent content increases [12]. This effect is attributed to changes in solvation energy and dielectric constant.